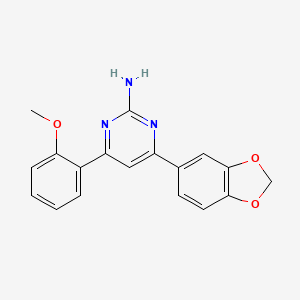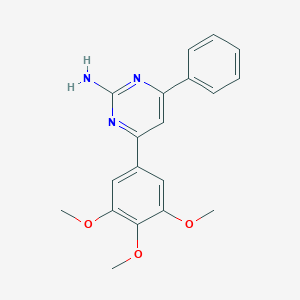
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4M6TPA, is a novel synthetic organic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. It is a small molecule that has a unique structure comprising of a pyrimidine ring, a thiophene ring, and a methylphenyl group. 4M6TPA has a variety of uses in laboratory experiments and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in the fields of chemistry, biology, and medicine. It has been used as a model compound for studying the mechanism of action of various drugs and for elucidating the structure-activity relationships of small molecules. In addition, 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used for the synthesis of other compounds and for the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine binds to certain receptors or enzymes in the body, resulting in a cascade of biochemical reactions that can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are not fully understood. However, studies have shown that 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can bind to certain enzymes and receptors in the body, resulting in the activation or inhibition of various metabolic pathways. In addition, 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a small molecule that is relatively easy to synthesize and is commercially available. This makes it an ideal compound for use in laboratory experiments. In addition, 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a wide range of applications in the fields of chemistry, biology, and medicine. However, the exact mechanism of action and biochemical and physiological effects of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are not fully understood, which can limit its use in certain experiments.
Orientations Futures
In the future, further research is needed to better understand the mechanism of action and biochemical and physiological effects of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. In addition, further research is needed to explore the potential therapeutic applications of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to explore the potential synthetic applications of 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, such as its use in the synthesis of other compounds.
Méthodes De Synthèse
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized from commercially available starting materials. The synthesis method involves the condensation of 3-methylphenylacetic acid with thiophene-2-carboxaldehyde in the presence of a base, such as sodium hydroxide, to form 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. The reaction is carried out in an inert atmosphere, such as nitrogen gas, at a temperature of 70-80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration and washed with ethyl acetate.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCGNGSGISCFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)











